molecular formula C22H24N4O2 B2488869 4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole CAS No. 2310143-93-0

4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole

Cat. No. B2488869
CAS RN: 2310143-93-0
M. Wt: 376.46
InChI Key: FGZBCTYSIHFHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to an indole group through a carbonyl group. The piperidine ring is further substituted with a pyridazine ring through an ether linkage. The exact 3D structure and stereochemistry are not specified in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Anticancer Activity : Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and similar compounds were synthesized and evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Compounds in this category showed promising anti-proliferative activities (Parveen et al., 2017).

  • Pharmacokinetic Profiles and Receptor Affinity : Compounds like 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles demonstrated significant receptor affinity and pharmacokinetic advantages. Fluorination of these ligands was found to be beneficial for oral absorption, influencing their pharmacokinetic profiles (van Niel et al., 1999).

  • Evaluation for Antagonistic Activities : A series of 3-(4-fluorophenyl)-1H-indoles substituted with 4-piperidinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperazinyl was synthesized and evaluated for their affinity and selectivity for 5-HT2 receptors, showing significant potential (Andersen et al., 1992).

  • Potential in Cognitive Function Enhancement : 4-(Piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives were designed and synthesized as 5-HT₆ receptor ligands, with the lead compound showing potent binding affinity, good pharmacokinetic profile, and activity in animal models of cognition (Nirogi et al., 2012).

Synthesis and Molecular Structures

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles was explored, demonstrating a new class of serotonin 5-HT3 receptor antagonists (Mahesh et al., 2004).

  • Crystal Structure and Photochromism : A new spiro[indoline–naphthaline]oxazine derivative was synthesized, and its structure was characterized by various techniques, including single-crystal X-ray diffraction. The compound exhibited excellent photochromic properties in different solvents (Li et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential biological activities.

properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(18-2-1-3-20-17(18)8-11-23-20)26-12-9-15(10-13-26)14-28-21-7-6-19(24-25-21)16-4-5-16/h1-3,6-8,11,15-16,23H,4-5,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZBCTYSIHFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=C5C=CNC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.